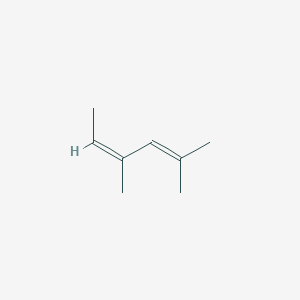
(Z)-2,4-Hexadiene, 2,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2,4-Hexadiene, 2,4-dimethyl- is an organic compound characterized by the presence of two double bonds and two methyl groups attached to the hexadiene chain. This compound falls under the category of alkenes, which are hydrocarbons containing carbon-carbon double bonds. The “Z” designation indicates the geometric configuration of the double bonds, where the higher priority substituents are on the same side of the double bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,4-Hexadiene, 2,4-dimethyl- can be achieved through various organic reactions. One common method involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-2,4-Hexadiene, 2,4-dimethyl- may involve catalytic processes such as olefin metathesis. This method utilizes transition metal catalysts, such as ruthenium or molybdenum complexes, to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the desired product. The reaction conditions often include moderate temperatures and pressures to optimize yield and selectivity.
化学反应分析
Types of Reactions
(Z)-2,4-Hexadiene, 2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can convert the double bonds into single bonds, forming alkanes. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound. For example, bromination using bromine (Br2) can yield dibromo derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: H2 with Pd catalyst
Substitution: Br2 for bromination
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Dibromo derivatives
科学研究应用
(Z)-2,4-Hexadiene, 2,4-dimethyl- has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry of alkenes.
Biology: The compound can be used in the synthesis of biologically active molecules, such as natural products and pharmaceuticals.
Medicine: It may be utilized in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of (Z)-2,4-Hexadiene, 2,4-dimethyl- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound reacts with oxidizing agents to form epoxides or diols through the addition of oxygen atoms to the double bonds. In reduction reactions, the compound undergoes hydrogenation, where hydrogen atoms are added to the double bonds, converting them into single bonds.
相似化合物的比较
Similar Compounds
(E)-2,4-Hexadiene, 2,4-dimethyl-: The “E” isomer has the higher priority substituents on opposite sides of the double bond.
2,4-Hexadiene: Lacks the methyl groups present in (Z)-2,4-Hexadiene, 2,4-dimethyl-.
2,4-Dimethyl-1,3-butadiene: Contains a different arrangement of double bonds and methyl groups.
Uniqueness
(Z)-2,4-Hexadiene, 2,4-dimethyl- is unique due to its specific geometric configuration and the presence of two methyl groups, which influence its reactivity and properties. This compound’s distinct structure makes it valuable for studying stereochemistry and reaction mechanisms in organic chemistry.
属性
CAS 编号 |
82937-00-6 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC 名称 |
(4Z)-2,4-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H14/c1-5-8(4)6-7(2)3/h5-6H,1-4H3/b8-5- |
InChI 键 |
KETIPZIBBSVDPW-YVMONPNESA-N |
手性 SMILES |
C/C=C(/C)\C=C(C)C |
规范 SMILES |
CC=C(C)C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



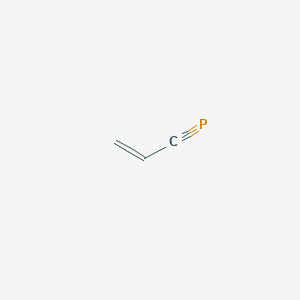
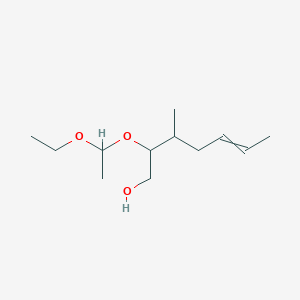
![25-Bromo-26-chloro-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22(27),23,25,28-pentadecaene-12,21-dione](/img/structure/B14422332.png)

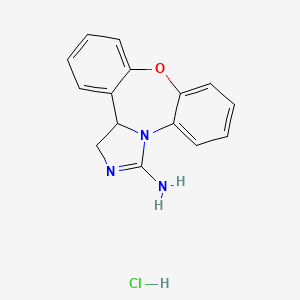
![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)
![1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)-](/img/structure/B14422348.png)

![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)
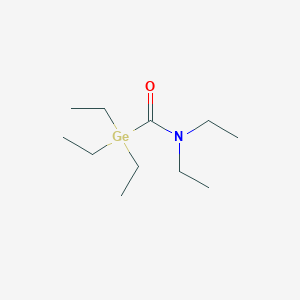
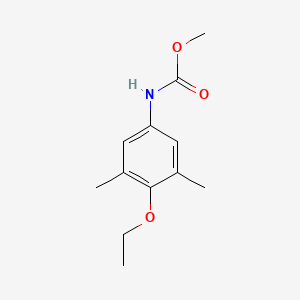
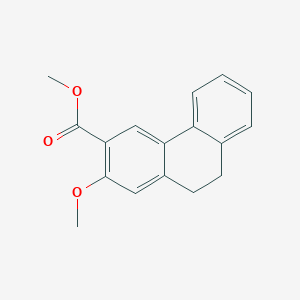
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
